molecular formula C20H19FN6O2 B361267 1-(2-fluorobenzyl)-3,7-dimethyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione CAS No. 327099-04-7

1-(2-fluorobenzyl)-3,7-dimethyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B361267
CAS No.: 327099-04-7
M. Wt: 394.4g/mol
InChI Key: XIKXOEAUASDMNF-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-3,7-dimethyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a dimethyl group, and a pyridinylmethylamino group attached to a purine-2,6-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-3,7-dimethyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the purine core, the introduction of the fluorophenyl group, and the attachment of the pyridinylmethylamino group. Common synthetic routes may involve:

    Formation of the Purine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Pyridinylmethylamino Group: This step may involve nucleophilic substitution reactions using pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-3,7-dimethyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-(2-fluorobenzyl)-3,7-dimethyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3,7-dimethyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Fluorophenyl)methyl]-3,7-dimethylxanthine: Similar structure but lacks the pyridinylmethylamino group.

    3,7-Dimethyl-1H-purine-2,6-dione: Similar purine core but lacks the fluorophenyl and pyridinylmethylamino groups.

Uniqueness

1-(2-fluorobenzyl)-3,7-dimethyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both the fluorophenyl and pyridinylmethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

327099-04-7

Molecular Formula

C20H19FN6O2

Molecular Weight

394.4g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione

InChI

InChI=1S/C20H19FN6O2/c1-25-16-17(24-19(25)23-11-13-6-5-9-22-10-13)26(2)20(29)27(18(16)28)12-14-7-3-4-8-15(14)21/h3-10H,11-12H2,1-2H3,(H,23,24)

InChI Key

XIKXOEAUASDMNF-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1NCC3=CN=CC=C3)N(C(=O)N(C2=O)CC4=CC=CC=C4F)C

Canonical SMILES

CN1C2=C(N=C1NCC3=CN=CC=C3)N(C(=O)N(C2=O)CC4=CC=CC=C4F)C

Origin of Product

United States

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